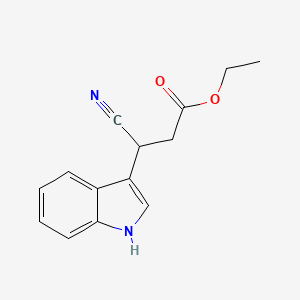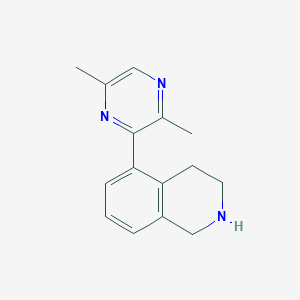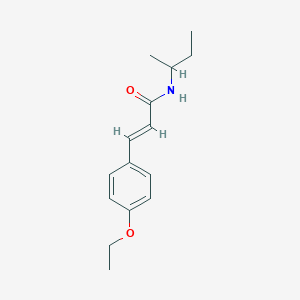![molecular formula C20H23N3O2 B5464863 2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B5464863.png)
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Wirkmechanismus
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine is a selective antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in regulating synaptic plasticity and neuronal excitability. By blocking the activation of mGluR5, this compound inhibits the downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability. This leads to a reduction in the release of glutamate, the primary excitatory neurotransmitter in the brain, and a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a decrease in neuronal activity. This has been linked to a reduction in pain perception, anxiety, and depression. This compound has also been shown to improve cognitive function in animal models of Fragile X syndrome and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine has several advantages as a research tool. It is a highly selective antagonist of mGluR5, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. This compound is also relatively easy to synthesize and has good solubility in aqueous solutions.
However, there are also some limitations to using this compound in lab experiments. As with any pharmacological agent, this compound can have off-target effects that may complicate the interpretation of experimental results. Additionally, the effects of this compound can vary depending on the experimental conditions, such as the route of administration and the dose used.
Zukünftige Richtungen
There are several future directions for research involving 2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine. One area of interest is the role of mGluR5 in addiction and substance abuse. This compound has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to investigate the potential therapeutic applications of this compound in treating substance abuse disorders.
Another area of interest is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to investigate the potential therapeutic applications of this compound in treating this and other neurodegenerative diseases.
In conclusion, this compound is a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. While there are some limitations to using this compound in lab experiments, its selectivity and ease of synthesis make it a valuable research tool. Further research is needed to fully understand the potential therapeutic applications of this compound in treating various neurological disorders.
Synthesemethoden
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds followed by a final coupling reaction to form this compound. The synthesis has been optimized to yield high purity this compound with good overall yield.
Wissenschaftliche Forschungsanwendungen
2-(6-methoxy-2-naphthyl)-4-[2-(1H-pyrazol-1-yl)ethyl]morpholine has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to be effective in treating a range of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. This compound has also been used to investigate the role of mGluR5 in pain perception, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-(2-pyrazol-1-ylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-24-19-6-5-16-13-18(4-3-17(16)14-19)20-15-22(11-12-25-20)9-10-23-8-2-7-21-23/h2-8,13-14,20H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBATUMAUBSQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)

![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)


![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5464828.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)
![N-(isoxazol-3-ylmethyl)-7-(pyridazin-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5464849.png)
![N-(3-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5464859.png)

![7-acetyl-N-(2-methoxy-1-methylethyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5464871.png)